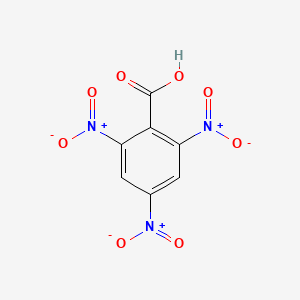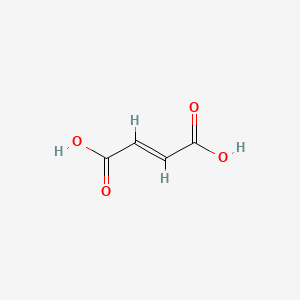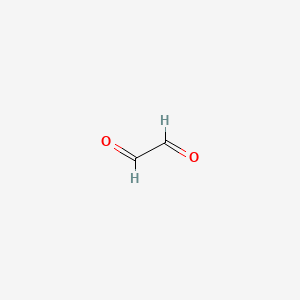
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. This compound is known for its versatility and has been utilized in various applications ranging from drug synthesis to biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the addition of ketones to epoxides using specific catalysts. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one has a wide range of scientific research applications:
Synthesis and Catalysis: It is used as a reagent for the synthesis of complex molecules and has applications in organometallic chemistry.
Crystal Structure Analysis: The crystal structure of its derivatives has been analyzed to understand its stereochemistry and molecular interactions.
Polymerization Studies: Research into the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones has provided insights into polymerization mechanisms.
Antimicrobial Activities: Novel amide derivatives of 1,3-dioxolane, including those with the 2,2-dimethyl-5-phenyl structure, have shown antifungal and antibacterial activities.
Photophysical Properties: Studies on the photophysical properties of copper (I) complexes bearing this compound indicate its importance in developing luminescent materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In substitution reactions, it serves as an electrophile, allowing nucleophiles to replace functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is structurally similar but lacks the phenyl group.
Ethylene carbonate: Another related compound used in various chemical applications.
Uniqueness
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to its non-phenyl analogs. This phenyl group enhances its utility in synthesizing more complex molecules and contributes to its diverse applications in scientific research.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLKPFEVGIRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992568 |
Source


|
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-34-4, 71851-12-2 |
Source


|
| Record name | NSC38017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














